molecular formula C15H14N2O4S B2568753 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 919014-78-1

2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B2568753
CAS No.: 919014-78-1
M. Wt: 318.35
InChI Key: FRODBHRKEFROIU-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione derivatives are a class of compounds with versatile applications in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and structural diversity. 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione (hereafter referred to as Compound A) is a structurally complex derivative featuring a benzo[d]thiazole substituent. This article provides a detailed comparison of Compound A with analogous 1,3-dioxane-4,6-dione derivatives, focusing on structural variations, synthetic methodologies, physicochemical properties, and biological activities.

Properties

IUPAC Name

2,2-dimethyl-5-[[(6-methyl-1,3-benzothiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-4-5-10-11(6-8)22-14(17-10)16-7-9-12(18)20-15(2,3)21-13(9)19/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRODBHRKEFROIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular activity, suggesting that this compound may also target mycobacterium tuberculosis.

Mode of Action

The exact mode of action of This compound Benzothiazole derivatives have been reported to inhibit the growth of bacteria. This suggests that the compound may interact with its targets, leading to the inhibition of bacterial growth.

Biochemical Pathways

The specific biochemical pathways affected by This compound Benzothiazole derivatives have been associated with various biological activities such as antimicrobial, antifungal, and antitumor effects. This suggests that the compound may affect multiple biochemical pathways leading to these effects.

Result of Action

The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines, suggesting that this compound may have similar effects.

Biochemical Analysis

Cellular Effects

The cellular effects of 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione are also not fully known. Thiazole derivatives have been shown to have various effects on cells. For example, they have been found to exhibit antiproliferative activity against certain cell lines. They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms. For example, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage.

Biological Activity

2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylbenzo[d]thiazole derivatives with appropriate aldehydes and dioxane derivatives. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the dioxane ring and the imine linkage.

Biological Activities

The compound exhibits a range of biological activities including:

1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole and dioxane structures have significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) in the range of 6.25 µg/mL against resistant strains of Staphylococcus aureus and Candida species .

2. Anticancer Activity
The anticancer potential of this compound has been explored in vitro using various cancer cell lines. Notably, it demonstrated selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells with a significant reduction in cell viability observed at concentrations as low as 100 µM . The structure-dependent activity suggests that modifications in the thiazole or dioxane moieties can enhance or diminish efficacy against specific cancer types.

3. Anti-inflammatory Activity
Some studies have reported anti-inflammatory effects associated with similar compounds in the benzothiazole class. These compounds were shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells . This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Impact on Activity
Dioxane Ring Enhances solubility and bioavailability
Benzothiazole Moiety Essential for antimicrobial and anticancer activity
Amino Group Critical for interaction with biological targets
Methyl Substituents Modulate lipophilicity and cellular uptake

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy Study : A study evaluated various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing that certain modifications significantly improved antimicrobial potency .
  • Anticancer Screening : In a comparative analysis of thiazole derivatives against A549 (lung cancer) and Caco-2 (colorectal cancer) cells, it was found that specific substitutions on the thiazole ring led to enhanced anticancer effects in Caco-2 cells .
  • Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that compounds with similar structures reduced inflammatory cytokines significantly compared to control groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that compounds similar to 2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing thiazole and similar structures can inhibit the growth of HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells with notable IC50 values . The incorporation of a dimethylaniline moiety in thiazole derivatives has been linked to enhanced anticancer properties, indicating that modifications in chemical structure can lead to improved efficacy .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Certain derivatives have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves disrupting cellular processes or inhibiting specific enzymes critical for microbial survival . The structural features of the compound contribute to its ability to interact with biological targets effectively.

Agricultural Applications

Pesticidal Activity
In agricultural science, compounds with similar structural characteristics have been explored for their pesticidal properties. The thiazole ring system is known for its ability to act as a bioactive scaffold in the development of new agrochemicals. Research indicates that such compounds can exhibit fungicidal and herbicidal activities, making them valuable in crop protection strategies .

Case Studies

Study Findings Application Area
Özyazıcı et al. (2021)Synthesized new thiazole derivatives showing significant antimicrobial activity against various pathogensMedicinal Chemistry
Ramchander et al. (2015)Developed thiazolidine derivatives with anticancer properties; demonstrated cytotoxicity against specific cancer cell linesAnticancer Research
PMC Study (2024)Investigated thiazole-containing compounds; found strong inhibitory effects on cancer cell proliferationCancer Therapy

Comparison with Similar Compounds

Structural Comparisons

Compound A is distinguished by its 6-methylbenzo[d]thiazol-2-ylamino substituent. Structural analogs vary in the nature of the aromatic/heterocyclic groups attached to the dioxane-dione core. Key examples include:

Compound ID Substituent Structure Molecular Formula Molecular Weight Key Reference
Compound A 6-Methylbenzo[d]thiazol-2-ylamino C₁₇H₁₅N₂O₄S 359.38 g/mol
Compound B () 3-Fluorophenyl/phenyl-pyrazole C₂₀H₁₈FN₃O₄ 407.37 g/mol
Compound C () Methylthio/phenyl-pyrazole C₁₆H₁₅N₃O₄S 353.37 g/mol
Compound D () 5-Methylfuran-2-yl C₁₂H₁₂O₅ 236.22 g/mol
Compound E () 3-Nitroanilino C₁₂H₁₁N₂O₆ 279.23 g/mol

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in Compound E ) increase electrophilicity of the dioxane-dione core, enhancing reactivity in nucleophilic additions .
  • Heterocyclic substituents (e.g., benzo[d]thiazole in Compound A , pyrazole in Compound B ) improve bioavailability and target specificity in anticancer applications .
Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) :

  • Compound A : ¹H NMR (CDCl₃) δ 1.77 ppm (2×CH₃), 5.81 ppm (pyrazole H-4) .
  • Compound E : ¹H NMR (CDCl₃) δ 7.35–7.18 ppm (aromatic protons), 3.61 ppm (q, J = 7.2 Hz) .

Infrared (IR) Spectroscopy :

  • Compound C : IR peaks at 1746 cm⁻¹ (C=O stretch), 1383 cm⁻¹ (C–N bend) .

X-ray Crystallography :

  • Compound A: Monoclinic crystal system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice .
  • Compound E : Orthorhombic system (space group Pbca), with nitro group contributing to planar molecular geometry .

Q & A

Q. Q1. What are the common synthetic routes for preparing 2,2-dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione, and what experimental parameters influence yield?

Methodological Answer: The compound is synthesized via condensation reactions involving benzo[d]thiazol-2-amine derivatives and dioxane precursors. A typical approach involves refluxing 6-methylbenzo[d]thiazol-2-amine with a dioxane-4,6-dione derivative in polar aprotic solvents like DMF or ethanol under acidic catalysis. For instance, hydrazine derivatives of benzothiazoles are condensed with diketones under reflux (80–95°C) for 4–9 hours, followed by purification via recrystallization (ethanol or ethyl acetate) . Yield optimization requires precise stoichiometry, solvent choice (DMF enhances solubility of aromatic amines), and reaction time control, as over-refluxing can lead to byproducts like oxadiazinane or triazinane derivatives .

Q. Q2. How is the purity and structural integrity of the compound validated post-synthesis?

Methodological Answer: Purity is assessed using TLC (silica gel, ethyl acetate/hexane mobile phase) and HPLC (C18 column, acetonitrile/water gradient). Structural confirmation employs:

  • ¹H/¹³C NMR : Key signals include the methylene proton (δ 8.5–9.0 ppm for the amino-methylene group) and dioxane carbonyl carbons (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~375.3 for C₁₆H₁₇N₂O₄S) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the cyclization pathways during synthesis, and how can side products be minimized?

Methodological Answer: Cyclization occurs via nucleophilic attack of the benzothiazole amino group on the electrophilic carbonyl of the dioxane ring, forming a conjugated Schiff base. Competing pathways include:

  • Oxadiazinane formation : Under acidic conditions, thiourea intermediates cyclize via intramolecular dehydration .
  • Triazinane derivatives : Reaction with methylamine introduces additional rings .
    Side products are minimized by:
  • Controlled pH : Weak acids (e.g., glacial acetic acid) favor Schiff base formation over over-cyclization .
  • Temperature modulation : Lower temperatures (60–70°C) reduce kinetic side reactions .

Q. Q4. How do structural modifications (e.g., substituents on the benzothiazole ring) affect bioactivity, and what computational tools predict these effects?

Methodological Answer: Substituents like methyl groups at the 6-position of benzothiazole enhance lipophilicity and membrane permeability, critical for antimicrobial or antitumor activity. Computational approaches include:

  • Molecular docking (AutoDock/Vina) : Predict binding affinity to targets like DNA topoisomerase II (PDB ID: 1ZXM) .
  • QSAR modeling : Hammett constants (σ) correlate electron-withdrawing groups (e.g., -NO₂) with increased cytotoxicity .
    Experimental validation via MIC assays (against S. aureus, E. coli) and MTT cytotoxicity screens (HeLa cells) is essential .

Q. Q5. How can discrepancies in reported biological activity data be reconciled, and what experimental variables contribute to variability?

Methodological Answer: Discrepancies arise from:

  • Assay conditions : Varying inoculum sizes (10⁴ vs. 10⁶ CFU/mL) alter MIC values by 2–4 fold .
  • Compound solubility : DMSO concentration >1% can inhibit bacterial growth, confounding results .
  • Structural analogs : Minor differences (e.g., triazinane vs. oxadiazinane) drastically alter activity profiles .
    Standardization using CLSI guidelines and dose-response curves (IC₅₀ ± SEM) improves reproducibility .

Q. Q6. What strategies optimize the compound’s stability in aqueous media for in vivo studies?

Methodological Answer:

  • pH adjustment : Buffered solutions (pH 7.4) prevent hydrolysis of the dioxane ring.
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) enhances shelf life .
  • Nanocarriers : Encapsulation in PLGA nanoparticles (150–200 nm) improves bioavailability and reduces renal clearance .

Data Analysis and Contradiction Resolution

Q. Q7. How should researchers interpret conflicting data on the compound’s antitumor efficacy across different cell lines?

Methodological Answer: Cell line-specific factors (e.g., overexpression of efflux pumps like P-gp) explain variability. Mitigation strategies:

  • ABC transporter inhibitors : Co-administration with verapamil (10 µM) reverses resistance in MCF-7/ADR cells .
  • Gene expression profiling : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX) in responsive lines .

Q. Q8. What analytical techniques resolve ambiguity in reaction intermediate characterization?

Methodological Answer:

  • LC-MS/MS : Traces transient intermediates (e.g., thiourea adducts) with high sensitivity .
  • In situ FTIR : Monitors carbonyl (1700 cm⁻¹) and C=N (1620 cm⁻¹) stretches during reaction progression .
  • X-ray crystallography : Resolves stereochemical ambiguities in cyclized products (e.g., chair vs. boat conformations) .

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